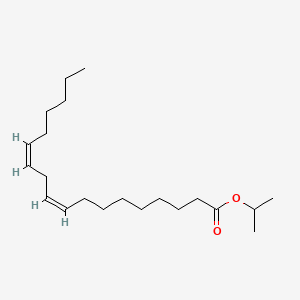

Isopropyl linoleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

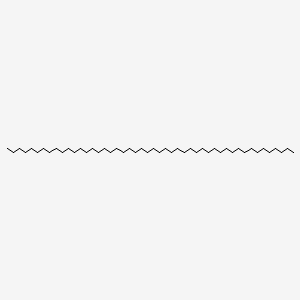

Isopropyl linoleate (IPL) is a natural fatty acid derived from animal and vegetable sources. It is a clear, colorless, and odorless liquid with a low viscosity. IPL is an ester of linoleic acid, which is an essential fatty acid found in the human body. IPL has many applications in the scientific research field, including synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

1. Conjugated Linoleic Acids in Milk Fat

Conjugated linoleic acids (CLAs), including isomers like isopropyl linoleate, found in milk fat, are gaining interest due to their potential health-promoting benefits. These isomers exhibit various biological activities, such as anticarcinogenic properties. The interest in CLAs has increased significantly in functional dairy products, with advancements in analytical methods providing new insights into their individual effects in biological systems (Collomb et al., 2006).

2. Kinetics of Catalytic Isomerization

The isomerization of methyl linoleate, which can include the production of this compound, has been studied in various solvents. This process involves reactions like isomerization, hydrogenation, and polymerization. The research highlights how the nature of the solvent impacts the activity and selectivity of these reactions, providing insights into the efficient production and potential applications of this compound (Deshpande et al., 1985).

3. Selective Hydrogenation Studies

Studies have explored the selective hydrogenation of methyl linoleate using indoline and isopropyl alcohol, with a focus on transition metal compounds and metallic palladium as catalysts. This research is crucial for understanding how this compound and similar compounds can be selectively produced under mild conditions, enhancing their potential applications in various industries (Nishiguchi et al., 1977).

4. Safety Assessment in Cosmetics

This compound, used as a skin conditioning agent and emollient in cosmetics, has been subjected to safety assessments. Studies involving albino rabbits have explored its acute oral toxicity and potential irritant properties. These assessments are essential for determining the safe use of this compound in cosmetic products (this compound, 1992).

5. Linoleic Acid Oxidation in Cosmetic Formulations

The oxidation of linoleic acid, which is a key process in the stability and efficacy of cosmetic products containing this compound, has been studied in different systems like micellar solutions, emulsions, and microemulsions. These studies are crucial for improving the quality and shelf-life of cosmetic products containing linoleic acid derivatives (Carlotti et al., 1991).

Mechanism of Action

Target of Action

Isopropyl Linoleate, the ester of isopropyl alcohol and linoleic acid, is primarily used in cosmetics as a skin conditioning agent and emollient . It acts on the skin’s surface, providing a soft and smooth appearance .

Mode of Action

The interaction of this compound with its target, the skin, results in a conditioning effect. This compound works by forming a layer on the skin’s surface, reducing the loss of water and keeping the skin moisturized .

Biochemical Pathways

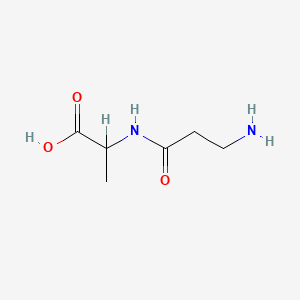

It is known that linoleic acid, a component of this compound, plays a crucial role in the biosynthesis of prostaglandins, lipid compounds that perform various physiological functions .

Pharmacokinetics

It is generally applied topically and is thought to remain on the skin’s surface, where it exerts its effects .

Result of Action

The primary result of this compound’s action is the conditioning of the skin. By forming a layer on the skin’s surface, it helps to keep the skin moisturized, giving it a soft and smooth appearance .

Biochemical Analysis

Biochemical Properties

Isopropyl Linoleate is involved in various biochemical reactions. The main component, this compound, is the ester of isopropyl alcohol and linoleic acid

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully documented. It is used as a skin conditioning agent and emollient in cosmetics, suggesting that it may influence cell function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In an acute oral toxicity study, none of the albino rabbits that received doses of 10.0% this compound in corn oil died . The safety of use of this compound has not been fully documented and substantiated .

Metabolic Pathways

It is known to interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

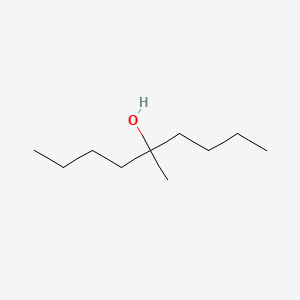

| { "Design of the Synthesis Pathway": "The synthesis of Isopropyl linoleate can be achieved through esterification of linoleic acid with isopropanol in the presence of a catalyst.", "Starting Materials": [ "Linoleic acid", "Isopropanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add linoleic acid and isopropanol to a reaction flask", "Add a catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and separate the organic layer", "Wash the organic layer with water to remove any remaining catalyst", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer and collect the product, Isopropyl linoleate" ] } | |

CAS RN |

22882-95-7 |

Molecular Formula |

C21H38O2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

propan-2-yl octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3 |

InChI Key |

XEIOPEQGDSYOIH-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |

Other CAS RN |

22882-95-7 |

Origin of Product |

United States |

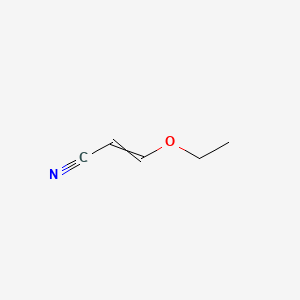

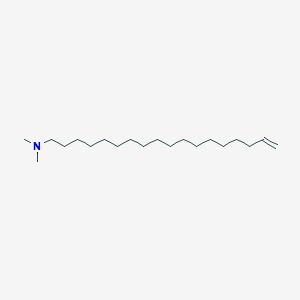

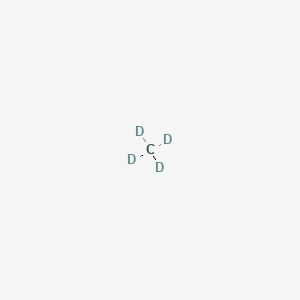

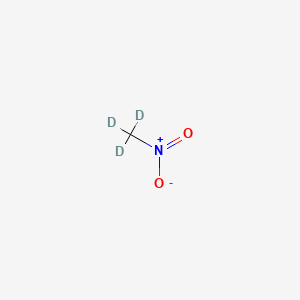

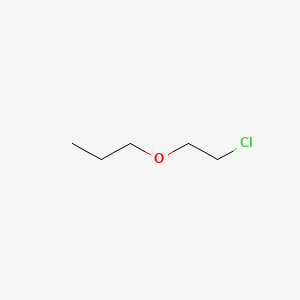

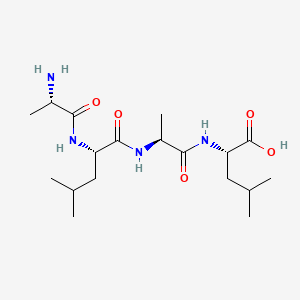

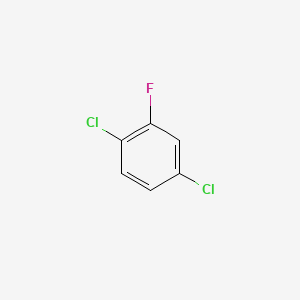

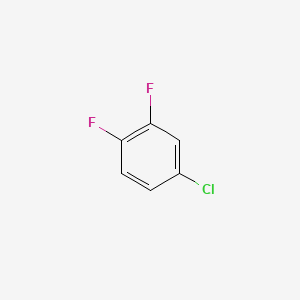

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.